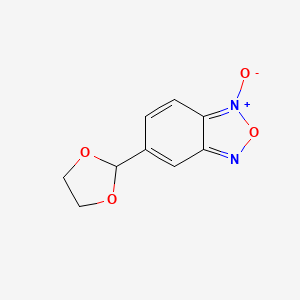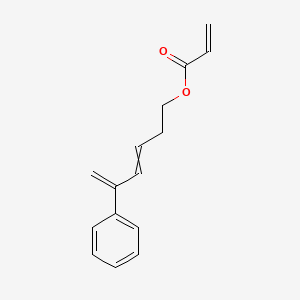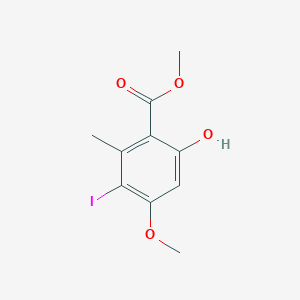![molecular formula C24H16N2O4 B14208885 Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- CAS No. 833485-57-7](/img/structure/B14208885.png)
Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- typically involves multi-step organic reactions. The process often starts with the preparation of the core phenylene structure, followed by the introduction of benzoyl groups and the formation of ether linkages. The nitrile groups are then introduced through specific nitrile-forming reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to achieve the desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s aromatic rings and nitrile groups allow it to participate in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1,4-Phenylene)bis(oxy)]diacetonitrile: Similar in structure but lacks the benzoyl groups.
2,2’-[(1,3-Phenylene)bis(oxy)]diacetonitrile: Similar but with different positioning of the phenylene and nitrile groups.
Uniqueness
Acetonitrile, 2,2’-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis- is unique due to the presence of benzoyl groups, which enhance its chemical reactivity and potential applications. The combination of nitrile groups and ether linkages also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
833485-57-7 |
|---|---|
Formule moléculaire |
C24H16N2O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[2,4-dibenzoyl-5-(cyanomethoxy)phenoxy]acetonitrile |
InChI |
InChI=1S/C24H16N2O4/c25-11-13-29-21-16-22(30-14-12-26)20(24(28)18-9-5-2-6-10-18)15-19(21)23(27)17-7-3-1-4-8-17/h1-10,15-16H,13-14H2 |
Clé InChI |
LQCWACXDCWDHEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2OCC#N)OCC#N)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)

![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)

![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
